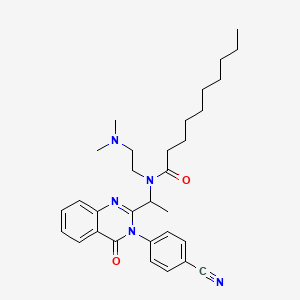

Domatinostat

Vue d'ensemble

Description

Il a démontré un potentiel significatif dans le traitement du cancer en ciblant les cellules souches cancéreuses et en modulant l'expression des gènes impliqués dans la progression tumorale . Ce composé est actuellement en développement clinique et a montré des résultats prometteurs dans des études précliniques et cliniques .

Applications De Recherche Scientifique

Domatinostat tosylate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of HDACs in various biochemical pathways.

Biology: Investigated for its effects on gene expression, cell cycle regulation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for various cancers, including pancreatic cancer and glioblastoma

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

Mécanisme D'action

Mode of Action

Domatinostat interacts with its targets, HDACs and LSD1, by inhibiting their activity. This inhibition results in increased histone acetylation and methylation, leading to changes in chromatin structure and gene expression . The compound also has a direct anti-tumoral effect .

Pharmacokinetics

this compound is orally administered . It has shown a dose-dependent pharmacokinetic (PK) profile . .

Result of Action

this compound effectively inhibits the growth of cancer cells, primarily by inducing apoptosis . It also impacts the tumor immune microenvironment, making the tumor more visible to the immune system . Furthermore, it has been observed that cancer stem cells (CSCs) that survived this compound treatment lost their self-renewal capacity .

Action Environment

The efficacy of this compound depends on the composition of the tumor immune microenvironment (TIME) and is generally higher in tumors with pre-existing cytotoxic T cells (CTL) than in those with low CTL numbers . This suggests that the immune environment of the tumor significantly influences the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

Domatinostat plays a crucial role in biochemical reactions by inhibiting class I histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, which in turn affects gene expression. This compound interacts with various enzymes, proteins, and biomolecules, including forkhead box M1 (FOXM1), a transcription factor involved in stemness and oxidative stress modulation. By downregulating FOXM1 at both mRNA and protein levels, this compound prevents its nuclear translocation and induces proteasome-mediated protein degradation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to increase the expression of antigen-presenting machinery (APM) genes and major histocompatibility complex (MHC) class I and II molecules, leading to enhanced cytotoxic T lymphocyte (CTL) infiltration in tumors . Additionally, this compound sensitizes pancreatic cancer cells to chemotherapy by targeting the cancer stem cell compartment and inducing mitochondrial and cellular oxidative stress . This compound also promotes cell-cycle arrest and apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It hampers the expression and function of FOXM1, a transcription factor crucial for stemness, oxidative stress modulation, and DNA repair . This compound reduces FOXM1 protein levels by downregulating its mRNA expression and inducing proteasome-mediated protein degradation, preventing its nuclear translocation . Additionally, this compound increases the expression of APM genes and MHC molecules, enhancing the immune response against tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to increase the expression of immune-related genes and enhance the antitumor efficacy of immune checkpoint inhibitors over a period of 14 days in advanced melanoma patients . The stability and degradation of this compound, as well as its long-term effects on cellular function, are crucial factors in its therapeutic application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In syngeneic mouse models, this compound demonstrated immune-modulatory effects by increasing the intra-tumoral infiltration of cytotoxic CD8+ T cells and enhancing gene expression of a checkpoint inhibitor response signature . Higher doses of this compound have been associated with increased antitumor efficacy, but potential toxic or adverse effects at high doses need to be carefully monitored .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to mitochondrial and cellular oxidative stress. By targeting the cancer stem cell compartment, this compound induces oxidative stress, leading to the downregulation of anti-oxidative FOXM1-regulating genes such as Sod2, Catalase, and Gpx2 . This modulation of metabolic pathways contributes to the compound’s antitumor effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally administered small molecule that modulates the tumor and tumor microenvironment, making it more visible to the immune system . The compound’s distribution within the body and its interaction with transporters or binding proteins are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound targets the nucleus, where it inhibits class I histone deacetylases and affects gene expression . The compound’s localization to specific compartments or organelles, along with any post-translational modifications, influences its therapeutic effects.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du domatinostat tosylate implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. La voie synthétique détaillée est propriétaire, mais elle implique généralement l'utilisation de solvants organiques, de catalyseurs et d'environnements réactionnels contrôlés pour garantir un rendement et une pureté élevés .

Méthodes de Production Industrielle : La production industrielle du this compound tosylate suit les Bonnes Pratiques de Fabrication (BPF) pour assurer la cohérence et la qualité. Le processus implique des étapes de synthèse, de purification et de formulation à grande échelle, avec des mesures strictes de contrôle qualité à chaque étape .

Analyse Des Réactions Chimiques

Types de Réactions : Le domatinostat tosylate subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et Conditions Communs :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la Recherche Scientifique

Le this compound tosylate a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle des HDAC dans diverses voies biochimiques.

Biologie : Investigé pour ses effets sur l'expression génétique, la régulation du cycle cellulaire et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour divers cancers, notamment le cancer du pancréas et le glioblastome

5. Mécanisme d'Action

Le this compound tosylate exerce ses effets en inhibant les désacétylases d'histones de classe I (HDAC1, HDAC2 et HDAC3) et la déméthylase 1 spécifique de la lysine (LSD1). Cette inhibition conduit à l'accumulation d'histones acétylées, entraînant des modifications de l'expression génique qui favorisent l'apoptose et inhibent la croissance tumorale . Le composé affecte également la dynamique des microtubules, contribuant davantage à son activité anticancéreuse .

Composés Similaires :

Romidepsine (FK228) : Un autre inhibiteur de HDAC de classe I avec un mécanisme d'action similaire.

Vorinostat (SAHA) : Un inhibiteur pan-HDAC avec une activité plus large contre plusieurs isoformes HDAC.

Belinostat (PXD101) : Un inhibiteur pan-HDAC avec une structure chimique différente mais des applications thérapeutiques similaires.

Unicité : Le this compound tosylate est unique dans son inhibition sélective des HDAC de classe I et de la LSD1, ce qui offre une approche plus ciblée du traitement du cancer. Sa capacité à moduler à la fois l'acétylation des histones et la déméthylation le distingue des autres inhibiteurs de HDAC .

Comparaison Avec Des Composés Similaires

Romidepsin (FK228): Another class I HDAC inhibitor with a similar mechanism of action.

Vorinostat (SAHA): A pan-HDAC inhibitor with broader activity against multiple HDAC isoforms.

Belinostat (PXD101): A pan-HDAC inhibitor with a different chemical structure but similar therapeutic applications.

Uniqueness: Domatinostat tosylate is unique in its selective inhibition of class I HDACs and LSD1, which provides a more targeted approach to cancer therapy. Its ability to modulate both histone acetylation and demethylation sets it apart from other HDAC inhibitors .

Propriétés

IUPAC Name |

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVXAZDVNICKFJ-ICSBZGNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186222-89-8 | |

| Record name | Domatinostat tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMATINOSTAT TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)

![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)